molecular formula C45H61EuN6O8 B12822893 Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III)

Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III)

Cat. No.: B12822893
M. Wt: 966.0 g/mol
InChI Key: RAHBVXNXPBREFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) is a coordination compound that features a europium ion coordinated with three pyrazoline ligands. This compound is known for its luminescent properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) typically involves the reaction of europium salts with the corresponding pyrazoline ligands. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the proper formation of the coordination complex.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its luminescent properties.

    Reduction: Reduction reactions can alter the oxidation state of the europium ion, affecting the compound’s overall stability and reactivity.

    Substitution: Ligand substitution reactions can occur, where the pyrazoline ligands are replaced by other ligands, modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of europium oxides, while substitution reactions can yield new coordination complexes with different ligands.

Scientific Research Applications

Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) has a wide range of applications in scientific research:

    Chemistry: Used as a luminescent probe in various analytical techniques, including fluorescence spectroscopy.

    Biology: Employed in bioimaging and as a marker in biological assays due to its luminescent properties.

    Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent in photodynamic therapy.

    Industry: Utilized in the development of light-emitting devices and as a component in optoelectronic materials.

Mechanism of Action

The luminescent properties of Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) are primarily due to the europium ion’s ability to absorb and emit light. The pyrazoline ligands facilitate energy transfer to the europium ion, enhancing its luminescence. The compound’s mechanism of action involves the excitation of electrons in the europium ion, followed by the emission of light as the electrons return to their ground state.

Comparison with Similar Compounds

Similar Compounds

    Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Terbium (III): Similar in structure but contains terbium instead of europium, exhibiting different luminescent properties.

    Europium tris(3-heptafluoropropylhydroxymethylene)-(+)-camphorate: Another europium-based compound with distinct chemical and luminescent characteristics.

Uniqueness

Tris(3-methyl-1-phenyl-4-trimethyl-acetyl-5-pyrazoline)Europium (III) is unique due to its specific ligand structure, which provides enhanced stability and luminescence compared to other europium complexes. Its tailored properties make it particularly suitable for applications requiring high luminescence and stability.

Properties

Molecular Formula

C45H61EuN6O8

Molecular Weight

966.0 g/mol

IUPAC Name

5-(2,2-dimethylpropanoyl)-2-methyl-3-phenylimidazolidin-5-id-4-one;4-(2,2-dimethylpropanoyl)-5-methyl-2-phenylpyrazolidin-4-id-3-one;europium(3+);dihydrate

InChI

InChI=1S/3C15H19N2O2.Eu.2H2O/c1-10-16-12(13(18)15(2,3)4)14(19)17(10)11-8-6-5-7-9-11;2*1-10-12(13(18)15(2,3)4)14(19)17(16-10)11-8-6-5-7-9-11;;;/h3*5-10,16H,1-4H3;;2*1H2/q3*-1;+3;;

InChI Key

RAHBVXNXPBREFH-UHFFFAOYSA-N

Canonical SMILES

CC1[C-](C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C)(C)C.CC1[C-](C(=O)N(N1)C2=CC=CC=C2)C(=O)C(C)(C)C.CC1N[C-](C(=O)N1C2=CC=CC=C2)C(=O)C(C)(C)C.O.O.[Eu+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.